N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14757768
Molecular Formula: C21H22N6O2
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22N6O2 |
|---|---|
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22N6O2/c28-19(25-18-8-3-6-16-5-1-2-7-17(16)18)15-24-21(29)27-13-11-26(12-14-27)20-22-9-4-10-23-20/h1-10H,11-15H2,(H,24,29)(H,25,28) |
| Standard InChI Key | HXGLYXSAPOUROR-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=CC=CC4=CC=CC=C43 |
Introduction
N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound featuring a piperazine ring, a pyrimidine moiety, and a naphthalene-derived amino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. The molecular formula of this compound is C21H22N6O2, with a molecular weight of approximately 390.4 g/mol .
Structural Features and Synthesis
The compound's structure includes a piperazine ring linked to a pyrimidine group at the 4-position and a naphthalene-derived amino group attached via an oxoethyl chain. This unique combination of functional groups suggests potential interactions with biological targets, making it of interest for drug development.
Synthesis of N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide typically involves multi-step procedures. These synthetic routes highlight the compound's complexity and the need for precise chemical reactions to achieve the desired structure.
Biological Activity and Potential Applications
Preliminary studies indicate that N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide exhibits biological activity that may include interactions with enzymes and receptors. Its structural components may allow it to interact with biological targets involved in critical pathways, making it a candidate for drug development.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide | Piperazine, pyrimidine, naphthalene-derived amino group | Potential enzyme and receptor interactions | Complex structure with multiple functional groups |
| 5-methyl-3-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-oxo-N-phenylthieno[2,3-d]pyrimidine | Thieno-pyrimidine structure | Antitumor | Contains sulfur in its structure |
| N-[3-(naphthalenesulfonamido)propyl]piperazine | Sulfonamide group | Antimicrobial | Sulfonamide enhances solubility |
| 4-(pyrimidin-2-yloxy)aniline | Aniline derivative | Anticancer | Simpler structure with fewer functional groups |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide but exhibit different biological activities and structural characteristics. For example, N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, which replaces the pyrimidine with a pyridine group, also shows significant biological activity.
Future Research Directions
Understanding the interactions of N-[2-(naphthalen-1-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide with biological systems is crucial for elucidating its potential therapeutic roles. Further studies should focus on detailed interaction studies and SAR (Structure-Activity Relationship) analyses to optimize drug design based on this compound's framework.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume